methyl 2-[(2,6-dichlorobenzoyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(2,6-dichlorobenzoyl)amino]benzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that is synthesized through a multi-step process. In
Wissenschaftliche Forschungsanwendungen
Enhancing NMDAR-Mediated Neurotransmission
Research has shown that sodium benzoate, a D-amino acid oxidase inhibitor, can enhance N-methyl-D-aspartate receptor (NMDAR)-mediated neurotransmission. This mechanism is considered a novel treatment approach for schizophrenia and has shown promise in improving symptoms and cognitive functions in patients with chronic schizophrenia. Clinical trials have demonstrated that adjunctive therapy with sodium benzoate significantly improves symptomatology and neurocognition in these patients, suggesting a potential application in psychiatric disorders treatment (Lane et al., 2013; Lin et al., 2014).
Alzheimer's Disease and Cognitive Impairment
Sodium benzoate's ability to enhance NMDAR activity has also been explored in the context of Alzheimer's disease and cognitive impairment. A study found that sodium benzoate treatment significantly improved cognitive and overall functions in patients with early-phase Alzheimer's disease, presenting a novel approach for managing early dementing processes (Lin et al., 2014).
Treatment for Late-Life Depression
In the treatment of late-life depression, sodium benzoate demonstrated an ability to decrease perceived stress and improve cognitive function, indicating its potential as a novel therapeutic approach for depression, particularly among the elderly (Lin et al., 2022).
Behavioral and Psychological Symptoms of Dementia (BPSD)
A randomized, double-blind, placebo-controlled trial examined the efficacy of sodium benzoate treatment for BPSD. The study suggested the need for further research to clarify its efficacy, indicating ongoing exploration into its potential benefits across various neurological and psychiatric conditions (Lin et al., 2019).
Adjunctive Therapy in Schizophrenia
Sodium benzoate used as an adjunctive therapy in schizophrenia, particularly for patients with a poor response to clozapine, has shown positive results in improving symptoms and quality of life. This suggests its potential as an additive treatment option in refractory cases of schizophrenia (Lin et al., 2017).
Eigenschaften
IUPAC Name |
methyl 2-[(2,6-dichlorobenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO3/c1-21-15(20)9-5-2-3-8-12(9)18-14(19)13-10(16)6-4-7-11(13)17/h2-8H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZABFGWSKRPPHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349970 |
Source
|
Record name | ST043161 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5740-45-4 |
Source
|
Record name | ST043161 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.